![molecular formula C11H16BrClN2O2 B1377949 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride CAS No. 1427195-05-8](/img/structure/B1377949.png)
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride
Descripción general
Descripción
“4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride” is a chemical compound with the CAS Number: 1427195-05-8 . It has a molecular weight of 323.62 and its IUPAC name is 4-(2-((5-bromopyridin-2-yl)oxy)ethyl)morpholine hydrochloride . The compound is typically in the form of a white powder .
Molecular Structure Analysis
The molecular formula of this compound is C11H16BrClN2O2 . The InChI code is 1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H . The InChI Key is QQIDGKXRQNWGRR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white powder . The compound’s molecular weight is 323.62 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been studied for its potential in treating fibrotic diseases. It has shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers of fibrosis . This suggests that it could be developed into novel anti-fibrotic drugs.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. These synthesized compounds can be evaluated for a variety of pharmacological activities, expanding the library of medicinal chemistry .
Pharmacological Research
Due to its structural properties, this compound is used in the design of privileged structures in medicinal chemistry. It can be employed to create libraries of compounds for screening against various pharmacological targets .
Chemical Biology
In chemical biology, this compound can be used to construct novel heterocyclic compound libraries. These libraries are crucial for discovering new biological activities and understanding molecular functions .
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDGKXRQNWGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)
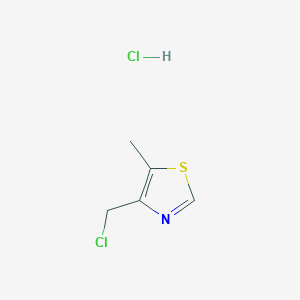
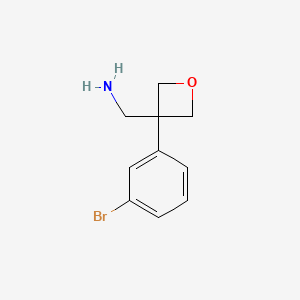
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

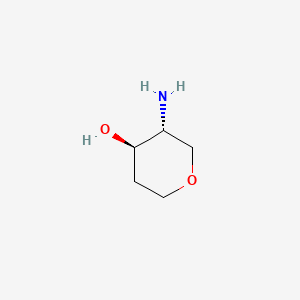
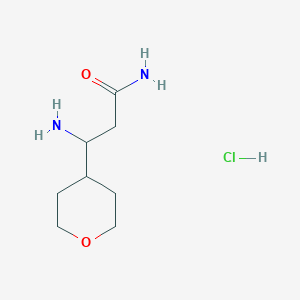
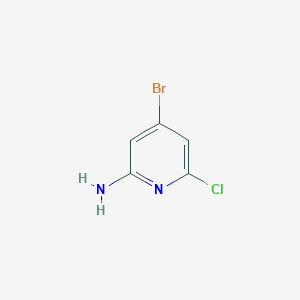
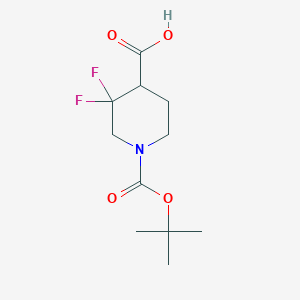
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)
